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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial results for different dosing
regimens of Navarixin, a potent and orally bioavailable antagonist of the C-X-C motif
chemokine receptors 1 and 2 (CXCR1 and CXCR?2). By inhibiting these receptors, Navarixin
modulates inflammatory responses and the tumor microenvironment, making it a subject of
investigation for various therapeutic areas, including oncology and chronic obstructive
pulmonary disease (COPD).[1] This document summarizes key quantitative data, details
experimental methodologies from pivotal trials, and visualizes the underlying signaling
pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a phase 2 clinical trial
(NCT03473925) comparing two different doses of Navarixin in combination with
pembrolizumab for the treatment of selected advanced solid tumors.[2][3][4]

Table 1: Objective Response Rate (ORR) in Advanced Solid Tumors
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Navarixin 30 mg +
Tumor Type .
Pembrolizumab

Navarixin 100 mg +
Pembrolizumab

Castration-Resistant Prostate

5.0% 5.0%
Cancer (CRPC)
Microsatellite-Stable Colorectal

2.5% 0%
Cancer (MSS CRC)
Non-Small-Cell Lung Cancer

0% 0%
(NSCLC)
Overall 2/48 (4.2%) 1/48 (2.1%)

Data from a phase 2, randomized trial in patients with previously treated advanced or

metastatic disease.[3]

Table 2: Key Safety and Tolerability Data
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Navarixin 30 mg + Navarixin 100 mg +
Adverse Event . .
Pembrolizumab (n=48) Pembrolizumab (n=48)
Dose-Limiting Toxicities (DLTs) 2 (4%) 3 (6%)
Grade 4 Neutropenia (as a 1 1
DLT)
Grade 3 Transaminase 1 1
Elevation (as a DLT)
Grade 3 Hepatitis (as a DLT) 0 1
Grade 3 Pneumonitis (as a 0 1
DLT)
Any Treatment-Related
32 (67%) 38 (79%)
Adverse Events
Treatment Discontinuation due
3 (6%) 4 (8%)
to Adverse Events
Maximal Reduction in Absolute
_ 44.5% - 48.2% 44.5% - 48.2%
Neutrophil Count (Cycle 1)
Maximal Reduction in Absolute
37.5% - 44.2% 37.5% - 44.2%

Neutrophil Count (Cycle 2)

Data from a phase 2, randomized trial.

Experimental Protocols

Phase 2 Study in Advanced Solid Tumors
(NCT03473925)

This was an open-label, parallel-group, multicenter study.

» Patient Population: Adults with previously treated advanced or metastatic castration-resistant
prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), or non—small-
cell lung cancer (NSCLC) with a PD-L1 tumor proportion score =50%. All patients were
required to have measurable disease by RECIST v1.1 criteria.
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o Treatment Regimen: Patients were randomized 1:1 to receive either Navarixin 30 mg or 100
mg orally once daily, in combination with pembrolizumab 200 mg administered intravenously
every 3 weeks for up to 35 cycles.

» Efficacy Assessment: The primary endpoint was the investigator-assessed objective
response rate (ORR) according to the Response Evaluation Criteria in Solid Tumors version
1.1 (RECIST v1.1). Tumor assessments were conducted at baseline and then every 9 weeks
for the first year and every 12 weeks thereatfter.

o Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse
events, laboratory tests (including hematology and blood chemistry), and vital signs. Dose-
limiting toxicities were evaluated during the first cycle of treatment.

e Pharmacodynamic Assessment (Absolute Neutrophil Count): Blood samples for the
assessment of Absolute Neutrophil Count (ANC) were collected at several time points to
evaluate the pharmacodynamic effect of Navarixin. Collections occurred predose on day 1
of every cycle, and between 6 and 12 hours after dosing on days 1, 3, and 8 of cycle 1, and
on day 1 of cycle 2. ANC was calculated by multiplying the total white blood cell (WBC) count
by the percentage of neutrophils.

Dose-Range Finding Study in COPD (NCT01006616)
This was a 2-year, adaptive-design study.

o Patient Population: Patients aged >40 to <=75 years with a diagnosis of moderate to severe
COPD for at least 2 years.

o Treatment Regimen: The study included a 26-week dose range-finding phase with three
active Navarixin arms and one placebo arm.

» Efficacy Assessment: The primary hypothesis was that Navarixin would be superior to
placebo in improving airflow, as measured by pre-bronchodilator FEV1. Other assessments
included the 6-minute walk test and induced sputum analysis for inflammatory markers like
IL-8, MPO, and neutrophil elastase.

Visualizations
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Navarixin Mechanism of Action
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NCTO03473925 Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Navarixin in Clinical Trials: A Comparative Analysis of
Dosing Regimens]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7934289#clinical-trial-results-comparing-different-
doses-of-navarixin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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